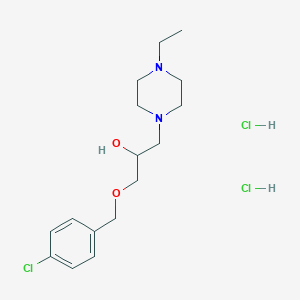

![molecular formula C17H21N7 B2513525 7-(4-benzylpiperazin-1-yl)-3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 899730-00-8](/img/structure/B2513525.png)

7-(4-benzylpiperazin-1-yl)-3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD), which are typical heterocyclic molecules composed of two active compounds, triazole and pyrimidine . These derivatives have been extensively studied and have shown good antitumor effects .

Synthesis Analysis

The synthesis of such compounds involves the reaction of starting chlorides with different amines under alkaline conditions . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The reaction of these compounds with ketones and active methylene compounds results in the introduction of the corresponding carbon function into its 7-position . The anions, generated from these compounds with sodium hydride (NaH), underwent aromatization to give the 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure, which includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .Applications De Recherche Scientifique

- Résultats de la recherche:

- Un nouvel ensemble de petites molécules comportant les échafaudages privilégiés de la pyrazolo[3,4-d]pyrimidine et de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine a été conçu et synthétisé en tant que nouveaux inhibiteurs de la CDK2 .

- Une activité inhibitrice enzymatique contre la CDK2/cycline A2 a été obtenue pour les composés antiprolifératifs les plus puissants .

- Résultats de la recherche:

- Résultats de la recherche:

- Résultats de la recherche:

- Résultats de la recherche:

- Résultats de la recherche:

Inhibition de la CDK2 pour le traitement du cancer

Activité antitumorale

Inhibition de la LSD1

Portion hydrazone pour l'activité antiproliférative

Altération du cycle cellulaire et induction de l'apoptose

Dérivés thioglycoside

En résumé, la 7-(4-benzylpiperazin-1-yl)-3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine présente un grand potentiel dans divers domaines scientifiques, du traitement du cancer à l'épigénétique. Les chercheurs continuent d'étudier ses applications multiformes, dans le but de libérer tout son potentiel thérapeutique. 🌟

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

It is known that pyrimidine and triazole derivatives can interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical Pathways

It is known that pyrimidine derivatives play a vital role in various biological procedures as well as in cancer pathogenesis .

Result of Action

It is known that pyrimidine derivatives have been designed and developed for their anticancer activity .

Orientations Futures

The future directions for this compound could involve further investigations into its anticancer properties. The compound displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . This study reveals key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

Analyse Biochimique

Biochemical Properties

7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a crucial role in biochemical reactions by acting as an inhibitor of ubiquitin-specific peptidase 28 (USP28). USP28 is an enzyme involved in the deubiquitination process, which regulates protein degradation and stability. The compound binds to USP28, inhibiting its activity and leading to the accumulation of ubiquitinated proteins . This interaction is selective, as the compound shows minimal activity against other deubiquitinases such as USP7 and LSD1 .

Cellular Effects

The effects of 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine on cellular processes are profound. In gastric cancer cells, the compound inhibits cell proliferation, induces cell cycle arrest at the S phase, and suppresses epithelial-mesenchymal transition (EMT) progression . These effects are mediated through the inhibition of USP28, which leads to the stabilization of proteins that promote cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects by binding to the active site of USP28. This binding inhibits the deubiquitination activity of USP28, resulting in the accumulation of ubiquitinated substrates . The compound’s selectivity for USP28 over other deubiquitinases is attributed to its unique chemical structure, which allows for specific interactions with the active site of USP28 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is metabolized primarily in the liver. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s interaction with metabolic enzymes can influence its bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution to target sites . The localization and accumulation of the compound in cancer cells contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of 7-(4-benzylpiperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is primarily in the cytoplasm and nucleus . The compound’s ability to penetrate the nuclear membrane allows it to interact with nuclear proteins and influence gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Propriétés

IUPAC Name |

7-(4-benzylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7/c1-2-24-17-15(20-21-24)16(18-13-19-17)23-10-8-22(9-11-23)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYVDHOZFBMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

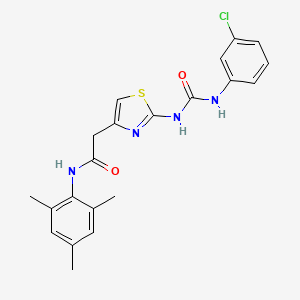

![Ethyl 4-((4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2513442.png)

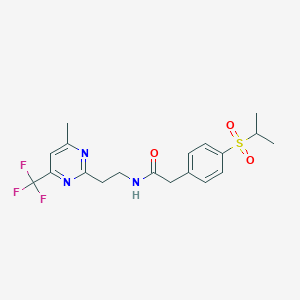

![2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene](/img/structure/B2513446.png)

![Ethyl 5-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2513450.png)

![Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2513451.png)

![3-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2513453.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2513456.png)

![2,6-dichloro-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513459.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513460.png)

![Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2513461.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2513463.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2513464.png)